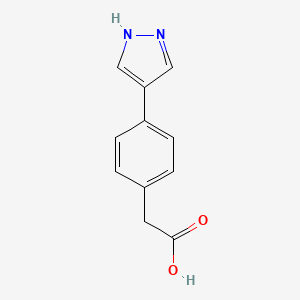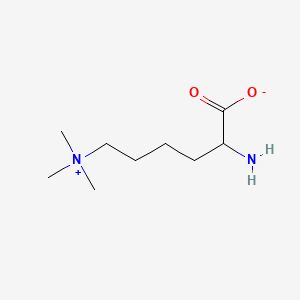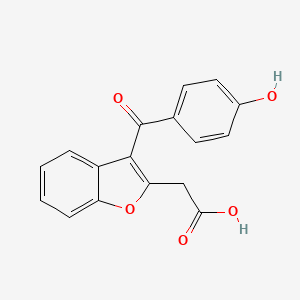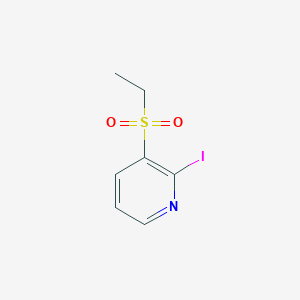
3-Ethylsulfonyl-2-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylsulfonyl-2-iodopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an ethylsulfonyl group at the third position and an iodine atom at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfonyl-2-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the reaction of 2-bromopyridine with sodium iodide in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with an iodine atom. The resulting 2-iodopyridine is then subjected to further reactions to introduce the ethylsulfonyl group at the third position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylsulfonyl-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products such as 3-ethylsulfonyl-2-aminopyridine or 3-ethylsulfonyl-2-thiopyridine.
Oxidation Reactions: Sulfone derivatives such as 3-ethylsulfonyl-2-pyridinesulfone.
Reduction Reactions: Reduced derivatives such as 3-ethylsulfonylpyridine.
Aplicaciones Científicas De Investigación
3-Ethylsulfonyl-2-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents. The compound’s structure allows for modifications that can enhance its biological activity.
Industry: It is used in the production of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Ethylsulfonyl-2-iodopyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors. The ethylsulfonyl group may enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodopyridine: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
3-Iodopyridine: Similar structure but without the ethylsulfonyl group, leading to different reactivity and applications.
3-Ethylsulfonylpyridine:
Uniqueness
3-Ethylsulfonyl-2-iodopyridine is unique due to the presence of both the ethylsulfonyl group and the iodine atom This combination of functional groups enhances its reactivity and versatility in chemical synthesis
Propiedades
Fórmula molecular |
C7H8INO2S |
|---|---|
Peso molecular |
297.12 g/mol |
Nombre IUPAC |
3-ethylsulfonyl-2-iodopyridine |
InChI |
InChI=1S/C7H8INO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
Clave InChI |
WCKWFOUUBHCUEF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(N=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
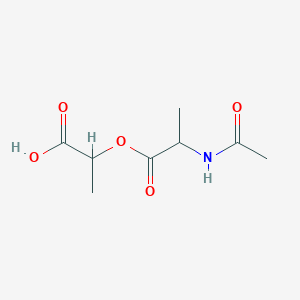
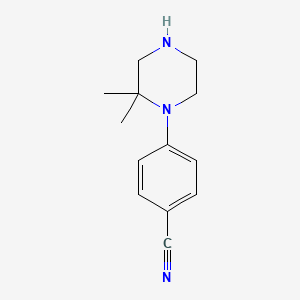


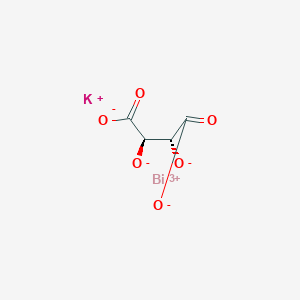
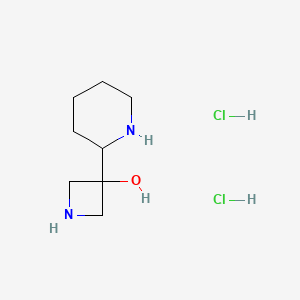
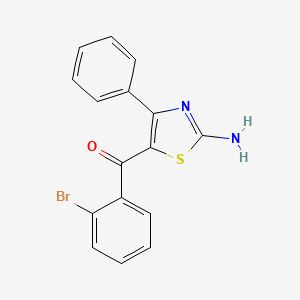
![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)
![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)
